Cas no 955942-40-2 (8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE)
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE Chemical and Physical Properties
Names and Identifiers
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- 8-Iodo-6-methylimidazo[1,2-a]pyridine
- 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl-
- 955942-40-2
- DTXSID30744288
- CS-0335883
- 8-Iodo-6-methylimidazo[1,2-a]pyridine, AldrichCPR
- G10065
- MFCD21609486
- 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE
-
- MDL: MFCD21609486
- Inchi: 1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
- InChI Key: SMRSBXOQYLSCEN-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=CN2C=CN=C21
Computed Properties
- Exact Mass: 257.96540g/mol
- Monoisotopic Mass: 257.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.3Ų
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 071062-250mg |
8-Iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 250mg |
$497.00 | 2023-09-08 | ||
| TRC | I737860-50mg |
8-IODO-6-METHYLIMIDAZO[1,2-A]PYRIDINE |
955942-40-2 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I737860-100mg |
8-IODO-6-METHYLIMIDAZO[1,2-A]PYRIDINE |
955942-40-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I737860-500mg |
8-IODO-6-METHYLIMIDAZO[1,2-A]PYRIDINE |
955942-40-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A029185619-1g |
8-Iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 1g |
$392.70 | 2023-08-31 | |
| Alichem | A029185619-5g |
8-Iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 5g |
$1257.34 | 2023-08-31 | |
| Chemenu | CM130064-1g |
8-iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 1g |
$360 | 2021-08-05 | |
| Chemenu | CM130064-5g |
8-iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 5g |
$1200 | 2021-08-05 | |
| Chemenu | CM130064-1g |
8-iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 1g |
$360 | 2024-07-18 | |
| Chemenu | CM130064-5g |
8-iodo-6-methylimidazo[1,2-a]pyridine |
955942-40-2 | 95% | 5g |
$1200 | 2024-07-18 |
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE Suppliers
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE
Introduction to 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE (CAS No. 955942-40-2)
8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE, identified by the Chemical Abstracts Service Number (CAS No.) 955942-40-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazoapyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of both iodine and methyl substituents on the imidazoapyridine core imparts unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry and a potential lead compound for therapeutic development.
The imidazoapyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological effects across different disease targets. Compounds within this class have been investigated for their roles in modulating enzyme activity, interacting with biological receptors, and influencing cellular signaling pathways. Among these derivatives, 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE stands out due to its halogenated aromatic system, which enhances its suitability for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the exploration of novel pharmacophores.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting cancer-related pathways. The imidazoapyridine core has been particularly explored for its potential to disrupt oncogenic signaling networks. For instance, studies have demonstrated that certain imidazoapyridine derivatives can inhibit kinases involved in tumor proliferation and survival. The iodine atom in 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE serves as an excellent handle for introducing further functional groups via palladium-catalyzed reactions, allowing chemists to fine-tune the compound's binding properties to specific biological targets. This flexibility has made it a cornerstone in the synthesis of targeted cancer therapeutics.
Beyond oncology, 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE has shown promise in other therapeutic areas. Researchers have investigated its potential as an antimicrobial agent, leveraging its ability to interfere with bacterial DNA gyrase and topoisomerase functions. Additionally, the compound's structural features have been explored in the development of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial. The methyl group at the 6-position of the imidazoapyridine ring contributes to steric hindrance and electronic distribution, which can influence binding affinity and selectivity when interacting with biological macromolecules.
The synthesis of 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE (CAS No. 955942-40-2) typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include condensation reactions to form the imidazoapyridine ring system followed by halogenation at the 8-position using iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine under appropriate conditions. The introduction of the methyl group at the 6-position can be achieved through alkylation reactions or via directed functionalization strategies that exploit inherent reactivity within the heterocyclic system.
The reactivity of the iodine substituent makes 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE particularly useful in library synthesis and high-throughput screening programs. By employing fragment-based drug design principles, researchers can append diverse pharmacophoric units to this core structure through palladium-mediated cross-coupling reactions. This approach allows for rapid diversification of chemical space while maintaining structural integrity essential for biological activity. Such methodologies have accelerated the discovery pipeline for novel therapeutic agents by enabling parallel synthesis and rapid optimization cycles.
Recent advances in computational chemistry have further enhanced the utility of 8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE as a scaffold for drug design. Molecular modeling studies combined with quantum mechanical calculations provide insights into how modifications at specific positions within the imidazoapyridine ring system influence binding interactions with target proteins. These computational tools aid in predicting binding affinities and selecting optimal analogs for experimental validation. Such integrative strategies between experimental chemistry and computational biology are revolutionizing how new drugs are discovered and developed.
In conclusion,8-IODO-6-METHYLIMIDAZO1,2-APYRIDINE (CAS No. 955942-40-2) represents a versatile building block with significant potential across multiple therapeutic areas including oncology,antimicrobial therapy,and neurology. Its unique structural features—comprising both halogen substituents and functionalizable rings—make it an invaluable intermediate for synthetic chemists pursuing novel drug candidates. As research continues to uncover new biological targets and synthetic methodologies,this compound will undoubtedly remain at forefront of medicinal chemistry innovation.
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